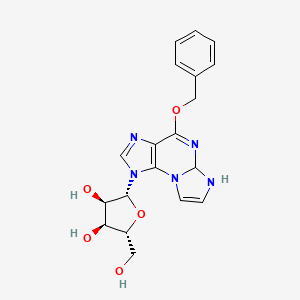

O6-Benzyl-N2,3-etheno Guanosine

Description

Properties

CAS No. |

108060-84-0 |

|---|---|

Molecular Formula |

C19H19N5O5 |

Molecular Weight |

397.4 g/mol |

IUPAC Name |

(2R,3R,5R)-2-(hydroxymethyl)-5-(4-phenylmethoxyimidazo[2,1-b]purin-1-yl)oxolane-3,4-diol |

InChI |

InChI=1S/C19H19N5O5/c25-8-12-14(26)15(27)18(29-12)24-10-21-13-16(28-9-11-4-2-1-3-5-11)22-19-20-6-7-23(19)17(13)24/h1-7,10,12,14-15,18,25-27H,8-9H2/t12-,14+,15?,18-/m1/s1 |

InChI Key |

NVQPPRXKVSLORP-MEQMSXBBSA-N |

SMILES |

C1=CC=C(C=C1)COC2=NC3NC=CN3C4=C2N=CN4C5C(C(C(O5)CO)O)O |

Isomeric SMILES |

C1=CC=C(C=C1)COC2=NC3=NC=CN3C4=C2N=CN4[C@H]5C([C@H]([C@H](O5)CO)O)O |

Canonical SMILES |

C1=CC=C(C=C1)COC2=NC3=NC=CN3C4=C2N=CN4C5C(C(C(O5)CO)O)O |

Synonyms |

4-(Phenylmethoxy)-1-β-D-ribofuranosyl-1H-imidazo[2,1-b]purine |

Origin of Product |

United States |

Preparation Methods

Reaction Conditions and Optimization

In a representative procedure, O6-benzyl guanosine (1.0 equiv) is dissolved in a 2:1 ethanol-water mixture containing sodium acetate (1.2 equiv), acetic acid (to maintain pH 4.5), and potassium iodide (0.1 equiv) as a catalyst. The reaction proceeds at 37–40°C for 30 hours, yielding this compound in 47.9% yield .

Critical Parameters:

-

pH Control : Maintaining pH 4.5 is essential to favor the angular N2,N3-cyclization over the linear N1,N2-product.

-

Temperature : Elevated temperatures (>40°C) lead to decomposition, while lower temperatures (<35°C) slow reaction kinetics.

-

Solvent System : Ethanol-water mixtures enhance solubility of both polar (guanosine) and nonpolar (bromoacetaldehyde) reactants.

Alternative Synthesis from 6-Chloro-2-Aminopurine Riboside

To improve regioselectivity and yield, researchers have employed 6-chloro-2-aminopurine riboside as a precursor.

Two-Step Cyclization and Hydrolysis

-

Cyclization : Treatment of 6-chloro-2-aminopurine riboside with bromoacetaldehyde in chloroform/buffer (pH 4.5) at 38°C for 48 hours forms the N2,N3-ε-6-chloropurine riboside intermediate.

-

Hydrolysis : The intermediate undergoes hydrolysis with ethanolic ammonia at 100°C for 14 hours, replacing the C6 chlorine with an amine group to yield the final product.

Advantages:

-

Higher Yield : 86% overall yield compared to 47.9% in the standard method.

-

Reduced Byproducts : Chlorine at C6 prevents undesired N1 reactivity.

Directed Regiochemistry via C6 Substituents

The nature of the C6 substituent profoundly influences cyclization regioselectivity. The table below summarizes outcomes for different substituents under pH 4.5 and pH ≥6.4:

| C6 Substituent | Product at pH 4.5 | Product at pH ≥6.4 |

|---|---|---|

| -O (Guanosine) | No reaction | N1,N2-ε-guanosine (8% yield) |

| -Cl | N2,N3-ε-purine riboside | No reaction |

| -SMe | N2,N3-ε-purine riboside | N1,N2-ε-purine riboside (47%) |

| -NHCH2Ar | N2,N3-ε-purine riboside | – |

Key Insights:

-

Electron-Withdrawing Groups (e.g., -Cl) : Stabilize the transition state for N2,N3-cyclization at low pH.

-

Steric Effects : Bulky groups (e.g., -NHCH2Ar) block N1, forcing cyclization at N2/N3.

Mechanistic Analysis of Cyclization Pathways

pH-Dependent Protonation States

At pH 4.5:

-

N1 of guanine derivatives remains protonated, reducing its nucleophilicity.

-

N2 and N3 become preferential sites for bromoacetaldehyde attack, forming the angular etheno bridge.

At pH ≥6.4:

Role of Bromoacetaldehyde

Bromoacetaldehyde acts as a bifunctional electrophile , with its aldehyde and bromide groups facilitating sequential nucleophilic attacks. The reaction proceeds via:

-

Imine Formation : Attack of N2 on the aldehyde carbon.

-

Ring Closure : Intramolecular displacement of bromide by N3, forming the etheno bridge.

Purification and Characterization

Chromatographic Techniques

Chemical Reactions Analysis

Types of Reactions: O6-Benzyl-N2,3-etheno Guanosine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the etheno bridge or other functional groups.

Substitution: The benzyl group at the O6 position can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Substitution reactions often involve nucleophiles like amines or thiols.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized guanosine derivatives, while substitution reactions can produce various substituted guanosine analogs .

Scientific Research Applications

O6-Benzyl-N2,3-etheno Guanosine has several scientific research applications, including:

Biology: The compound is used in studies involving nucleic acid interactions and modifications.

Industry: The compound is used in the production of labeled nucleosides for various industrial applications.

Mechanism of Action

The mechanism of action of O6-Benzyl-N2,3-etheno Guanosine involves its incorporation into nucleic acids, where it can interfere with normal base pairing and replication processes. This interference can lead to the inhibition of cell proliferation, particularly in cancer cells. The compound selectively targets malignant cells, making it a promising candidate for cancer therapy.

Comparison with Similar Compounds

Key Structural Differences :

- Substituent Effects: The O6-benzyl group enhances lipophilicity, improving membrane permeability relative to non-benzylated etheno derivatives (e.g., 1,N2-ethenoguanosine) .

- Backbone Modifications: dBG lacks the etheno bridge but includes a 2'-deoxyribose, optimizing it for in vivo MGMT inhibition, whereas siloxane-protected derivatives (e.g., B276520) prioritize synthetic stability .

Functional and Pharmacological Comparisons

- MGMT Inhibition: dBG suppresses tumor MGMT activity to <1.5% of baseline at 300 mg/m², extending survival in brain tumor xenografts by 65% when combined with BCNU. Despite lower in vitro potency than BG (O6-benzylguanine), dBG’s pharmacokinetic profile enables superior in vivo efficacy .

Synthetic Utility :

Challenges and Limitations

- Synthesis Complexity: Linear etheno derivatives (e.g., 1,N2-ethenoguanosine) require pH optimization (pH 9–10) or anhydrous DMSO to achieve >20% yields, whereas angular isomers may demand multi-step protocols .

- Solubility Issues: Siloxane-protected derivatives (e.g., B276520) exhibit poor aqueous solubility, limiting their use to non-biological applications .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing O6-Benzyl-N2,3-etheno Guanosine, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis involves modifying guanosine with chloroacetaldehyde (CAA) under controlled pH and anhydrous conditions. Evidence from etheno-guanosine isomer synthesis shows that yields improve at higher pH (9–10) or using sodium salts of guanosine in DMSO with 90% ethereal CAA (yield ~24%) . For O6-benzylation, protective group strategies must avoid steric hindrance at the O6 position, which alters hydrogen bonding properties . Optimization may include two-step procedures to isolate the angular N2,3-etheno isomer.

Q. How can researchers distinguish between N2,3-etheno and 1,N2-etheno isomers of modified guanosine derivatives?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical. The angular N2,3-etheno isomer (this compound) exhibits distinct proton coupling patterns in the etheno bridge region compared to the linear 1,N2 isomer. X-ray crystallography or computational modeling (e.g., density functional theory) can further resolve structural differences .

Q. Which analytical techniques are recommended for purity assessment of this compound?

- Methodological Answer : High-Performance Liquid Chromatography (HPLC) with UV detection (e.g., using BIST B+ or SHARC 1 columns) separates nucleoside derivatives effectively. Mass spectrometry (MS) confirms molecular weight, while elemental analysis validates synthetic yields .

Advanced Research Questions

Q. What experimental challenges arise from the O6-benzyl group in enzymatic studies, and how can they be mitigated?

- Methodological Answer : The O6-benzyl group disrupts hydrogen bond donor/acceptor interactions critical for enzyme recognition (e.g., GTP-binding proteins). To study steric effects, researchers can:

- Compare enzymatic activity with unmodified etheno-guanosine.

- Use fluorescence quenching assays to monitor binding affinity changes.

- Employ molecular dynamics simulations to predict steric clashes .

Q. How can this compound serve as a probe in nucleotide-modification studies?

- Methodological Answer : The etheno bridge enhances fluorescence, enabling real-time monitoring of GTPase activity or RNA polymerase incorporation. For example:

- Fluorescence polarization assays track GTP hydrolysis in G-proteins.

- Time-resolved spectroscopy quantifies nucleotide turnover rates.

- The benzyl group provides a handle for bioconjugation (e.g., affinity tags for pull-down assays) .

Q. What strategies address contradictions in reported neuroprotective effects of guanosine derivatives?

- Methodological Answer : While guanosine itself shows neuroprotection in serum deprivation models (e.g., 31.1% reduction in PC12 cell death ), this compound may exhibit altered bioavailability. Researchers should:

- Perform comparative dose-response assays across cell lines.

- Use metabolomics to track intracellular conversion to active species.

- Validate findings in vivo using models of ischemia or neurodegeneration .

Q. How do pH and solvent polarity influence the stability of this compound in aqueous solutions?

- Methodological Answer : Stability studies should include:

- Accelerated degradation tests under varying pH (4–10) and temperatures.

- Reverse-phase HPLC to monitor decomposition products (e.g., benzyl alcohol release).

- Circular dichroism (CD) spectroscopy to assess conformational changes .

Key Research Considerations

- Contradictions : highlights challenges in extrapolating adenosine-based protective group strategies to guanosine derivatives due to divergent hydrogen bonding.

- Methodological Gaps : Limited data exist on long-term stability or in vivo pharmacokinetics of this compound, necessitating further metabolomic profiling.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.